Adenosine A1 Receptor Affinity: 9.2-Fold Enhancement Over 3-Methylxanthine via N7-Allyl Substitution
3-Methyl-7-allylxanthine demonstrates a Ki of 3,820 nM at the rat brain adenosine A1 receptor, representing an approximately 9.2-fold improvement in binding affinity compared to its direct structural precursor 3-methylxanthine (Ki = 35,000 nM), which lacks the 7-allyl substituent [1]. This affinity gain is attributable to the 7-allyl group providing additional hydrophobic contacts within the A1 receptor binding pocket, consistent with the well-established SAR showing that N7-alkyl substitution enhances adenosine receptor affinity in 3-substituted xanthines [2]. In contrast, theophylline—bearing an N1-methyl in addition to the N3-methyl—exhibits A1 Ki values >10,000 nM in rat cortex, placing 3-methyl-7-allylxanthine in an intermediate affinity tier between the weakly binding 3-methylxanthine and the high-affinity 7-allyl-1,3-dimethylxanthine (Ki = 364 nM) [3].
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3,820 nM (3.82 µM) |
| Comparator Or Baseline | 3-Methylxanthine: Ki = 35,000 nM (35 µM); Theophylline: Ki > 10,000 nM (>10 µM); 7-Allyl-1,3-dimethylxanthine: Ki = 364 nM (0.364 µM) |
| Quantified Difference | ~9.2-fold higher A1 affinity vs. 3-methylxanthine; ~2.6-fold higher vs. theophylline; ~10.5-fold lower vs. 7-allyl-1,3-dimethylxanthine |
| Conditions | Rat brain A1 receptor; [3H]R-PIA radioligand displacement (target compound); [3H]CHA or [3H]R-PIA displacement (comparators); membrane binding assays |
Why This Matters
For researchers designing A1 adenosine receptor probes or studying the SAR impact of N7-substitution, 3-methyl-7-allylxanthine provides a defined affinity benchmark that isolates the contribution of the 7-allyl group without confounding effects from N1-substitution, enabling cleaner pharmacophore mapping than either theophylline or 7-allyl-1,3-dimethylxanthine.
- [1] BindingDB Entry BDBM50366573 (CHEMBL607912). Affinity Data: Ki 3.82E+3 nM (Adenosine A1, rat brain, [3H]R-PIA); Ki 1.75E+4 nM (Adenosine A2a, rat striata). Curated by ChEMBL, Griffith University. View Source
- [2] Daly JW, Padgett WL, Shamim MT. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. J Med Chem. 1986;29(7):1305-1308. PMID: 3806581. View Source
- [3] BindingDB Entry BDBM50369058 (CHEMBL611851). Affinity Data: Ki 364 nM (Adenosine A1, rat cortical membranes, [3H]DPCPX); Ki 9.20E+3 nM (Adenosine A2A, rat striatal). Curated by ChEMBL, University of Camerino. View Source
